

Cefatrizine propylene glycol degradation pathways and kinetics

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An In-depth Technical Guide on the Degradation Pathways and Kinetics of **Cefatrizine Propylene Glycol**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefatrizine, a first-generation cephalosporin antibiotic, is formulated with propylene glycol to enhance its stability and bioavailability.[1] However, like all β -lactam antibiotics, cefatrizine is susceptible to degradation, which can compromise its efficacy and safety. This technical guide provides a comprehensive overview of the degradation pathways and kinetics of cefatrizine, with a focus on the formulation with propylene glycol. The primary degradation routes include hydrolysis of the β -lactam ring under acidic and alkaline conditions, oxidation of the sulfur atom, and photodegradation.[2][3] While specific kinetic data for **cefatrizine propylene glycol** is limited in publicly available literature, this guide draws upon established knowledge of cephalosporin chemistry and data from structurally similar compounds to provide a robust framework for stability studies.[3][4] Detailed experimental protocols for forced degradation studies and stability-indicating analytical methods are also presented to aid researchers in developing stable formulations and ensuring product quality.

Introduction

Cefatrizine is a semi-synthetic cephalosporin characterized by its broad spectrum of antibacterial activity.[5] Its chemical structure, featuring a β -lactam ring, is the cornerstone of its

therapeutic action but also the primary site of instability. The formulation of cefatrizine with propylene glycol aims to improve its solubility and stability.[1] Understanding the degradation pathways and kinetics is crucial for the development of stable dosage forms, establishment of appropriate storage conditions, and ensuring the safety and efficacy of the drug product throughout its shelf life.

Degradation Pathways of Cefatrizine

The degradation of cefatrizine primarily occurs through three main pathways: hydrolysis, oxidation, and photolysis. These pathways can be influenced by various factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[3]

Hydrolysis

Hydrolysis of the four-membered β -lactam ring is the most common degradation pathway for cephalosporins, including cefatrizine.[2][4] This process can be catalyzed by both acid and base.

2.1.1 Acid-Catalyzed Hydrolysis

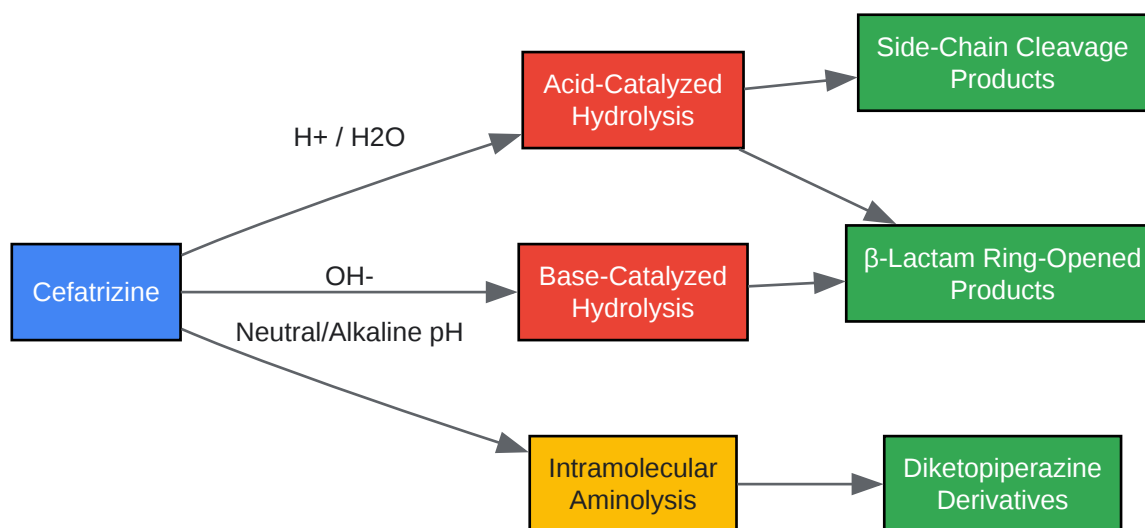
Under acidic conditions, the β -lactam ring of cefatrizine undergoes hydrolysis. The proposed mechanism involves the protonation of the carbonyl oxygen of the β -lactam ring, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to the opening of the β -lactam ring and loss of antibacterial activity.[4] In some cases, cleavage of the C-7 acylamino side chain can also occur under harsh acidic conditions.[3]

2.1.2 Base-Catalyzed Hydrolysis

In alkaline environments, the degradation of cefatrizine is generally more rapid. The primary mechanism is the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β -lactam ring, leading to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the ring.[4]

2.1.3 Intramolecular Aminolysis

For cephalosporins with a phenylglycine moiety at the C-7 position, such as cefatrizine, intramolecular aminolysis can occur under neutral and alkaline conditions. This involves the reaction of the amino group on the C-7 side chain with the β -lactam carbonyl, leading to the formation of diketopiperazine derivatives.[3]



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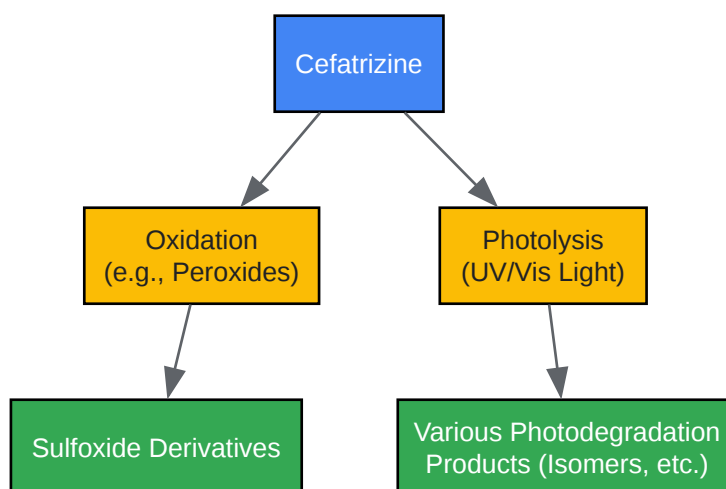
Hydrolytic Degradation Pathways of Cefatrizine.

Oxidation

The sulfur atom in the dihydrothiazine ring of the cephalosporin nucleus is susceptible to oxidation, typically by peroxide radicals, which can be present as impurities in excipients.[2][6] This leads to the formation of sulfoxide derivatives.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of cefatrizine. Photolytic degradation can involve complex reactions, including isomerization and cleavage of the molecule, leading to a variety of degradation products.[3]



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Oxidative and Photolytic Degradation of Cefatrizine.

Degradation Kinetics

The rate of cefatrizine degradation is influenced by factors such as pH, temperature, and the presence of catalysts. While specific kinetic data for **cefatrizine propylene glycol** are not extensively available, the degradation of cephalosporins generally follows pseudo-first-order kinetics under constant pH and temperature.[7]

Influence of pH

The stability of cephalosporins is highly pH-dependent.[8] Generally, they exhibit maximum stability in the slightly acidic to neutral pH range. Both strongly acidic and alkaline conditions accelerate the rate of hydrolysis.[4]

Influence of Temperature

Temperature significantly affects the degradation rate of cefatrizine. The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation, which is fundamental for predicting shelf-life from accelerated stability studies.[7]

Role of Propylene Glycol

Propylene glycol is included in the formulation to act as a solvent and stabilizer, enhancing the solubility and bioavailability of cefatrizine.[1] While it is expected to improve stability,

quantitative data on the extent of this stabilization for cefatrizine is not readily available. Propylene glycol itself can undergo degradation, particularly at elevated temperatures and in the presence of metals, to form acidic byproducts, which could potentially influence the stability of cefatrizine.^{[9][10]}

Quantitative Data

Due to the limited availability of specific quantitative kinetic data for **cefatrizine propylene glycol**, the following tables present a summary of expected degradation behavior and typical kinetic parameters based on studies of analogous cephalosporins. Researchers should determine these parameters experimentally for their specific formulation.

Table 1: Summary of Cefatrizine Degradation under Forced Conditions

Stress Condition	Typical Reagents and Conditions	Expected Degradation Products
Acidic Hydrolysis	0.1 M - 1 M HCl, room temp. to 80°C	β-Lactam ring-opened products, Side-chain cleavage products ^[3]
Alkaline Hydrolysis	0.1 M - 1 M NaOH, room temp.	β-Lactam ring-opened products, Diketopiperazines ^{[3][4]}
Oxidative Degradation	3% - 30% H ₂ O ₂ , room temp.	Sulfoxide derivatives ^[3]
Thermal Degradation	Dry heat, 60°C - 105°C	Various thermal degradants ^[3]
Photolytic Degradation	Exposure to UV and/or visible light	Isomers, various photoproducts ^[3]

Table 2: Illustrative Kinetic Parameters for Cephalosporin Degradation (Analogues)

Cephalosporin Analogue	Condition	Rate Constant (k)	Half-life ($t_{1/2}$)	Reference
Cephalexin	pH 1.0, 35°C	-	~25 hours	[11]
Cefazolin	pH 5.5, 60°C	-	-	[12]
Ceftriaxone	pH 7.4, 37°C	-	-	[13]

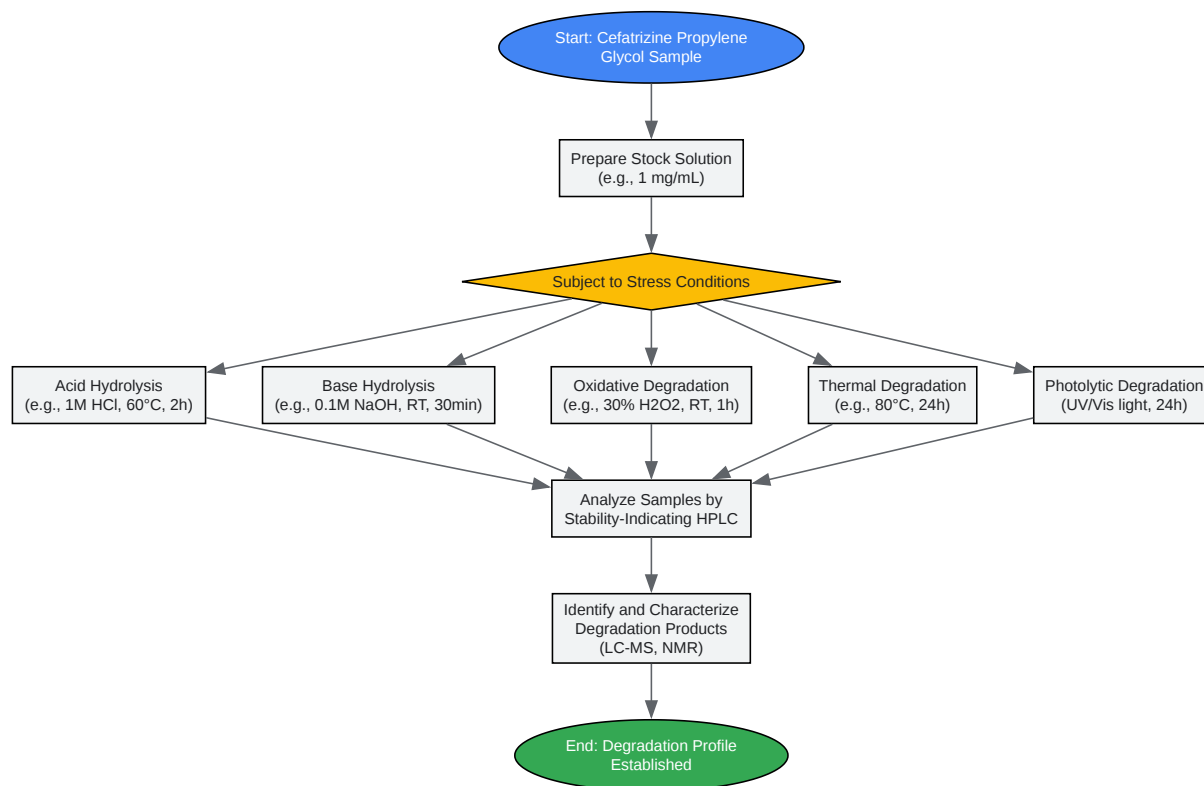
Note: This table is for illustrative purposes only. Actual values for **cefatrizine propylene glycol** must be determined experimentally.

Experimental Protocols

To assess the stability of **cefatrizine propylene glycol** and identify its degradation products, a series of experiments, including forced degradation studies and the development of a stability-indicating analytical method, are essential.

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of the drug substance and drug product to identify potential degradation products and pathways.



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Workflow for Forced Degradation Studies.

Protocol:

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of **cefatrizine propylene glycol** in a suitable solvent (e.g., water or a mixture of water and acetonitrile).[3]

- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[3]
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[3]
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 1 hour. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[3]
- Thermal Degradation: Expose the solid **cefatrizine propylene glycol** powder to dry heat at 80°C for 24 hours. Dissolve the powder in the mobile phase to a final concentration of 0.1 mg/mL.[3]
- Photolytic Degradation: Expose the **cefatrizine propylene glycol** stock solution (1 mg/mL in water) to UV light (254 nm) and visible light for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[3]
- Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying cefatrizine from its degradation products.

Typical HPLC Parameters:

- Instrumentation: HPLC system with a UV/PDA detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.[3]
- Flow Rate: 1.0 mL/min.[3]

- Detection Wavelength: Monitor at a wavelength where cefatrizine and its degradation products have significant absorbance (e.g., 254 nm or 270 nm).[3]
- Column Temperature: 30°C.[3]
- Injection Volume: 10-20 µL.[3]

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Conclusion

The degradation of **cefatrizine propylene glycol** is a complex process involving multiple pathways, primarily hydrolysis, oxidation, and photolysis. While specific kinetic data for this formulation is not extensively documented, a thorough understanding of the degradation behavior of analogous cephalosporins provides a solid foundation for stability testing. The experimental protocols and analytical methods outlined in this guide offer a systematic approach for researchers and drug development professionals to characterize the degradation of **cefatrizine propylene glycol**, ensuring the development of a safe, effective, and stable pharmaceutical product. Further research to generate specific kinetic data for cefatrizine in the presence of propylene glycol is highly recommended to build a more complete stability profile.

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